molecular formula C27H30ClN3O3S B296905 N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide

Número de catálogo B296905
Peso molecular: 512.1 g/mol
Clave InChI: DQYOHIGCSHYECB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases.

Mecanismo De Acción

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation and proliferation of B-cells, leading to the suppression of the immune response. This mechanism of action makes TAK-659 a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. It has also been shown to have good selectivity for BTK, with minimal inhibition of other kinases. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in B-cell malignancies, as well as potent immunosuppressive activity in autoimmune disease models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive therapeutic target for the treatment of B-cell malignancies and autoimmune diseases. However, one limitation of TAK-659 is its poor solubility in water, which can make it difficult to formulate for oral administration. Additionally, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Direcciones Futuras

There are several future directions for the development of TAK-659. One potential direction is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Another direction is the development of combination therapies with other drugs to enhance its anti-tumor activity and reduce the risk of drug resistance. Finally, clinical trials will be needed to determine the safety and efficacy of TAK-659 in humans, which will be an important step in its development as a therapeutic agent.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-methylbenzenesulfonamide with 2-bromo-4-chloroacetophenone to obtain N-(2-bromo-4-chlorophenyl)-2-methylbenzenesulfonamide. This intermediate is then reacted with 5-chloro-2-methylphenylpiperazine to obtain N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-methylbenzenesulfonamide. Finally, this compound is reacted with 2-methylbenzenesulfonyl chloride to obtain TAK-659.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Propiedades

Fórmula molecular

C27H30ClN3O3S

Peso molecular

512.1 g/mol

Nombre IUPAC

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C27H30ClN3O3S/c1-20-8-12-24(13-9-20)35(33,34)31(25-7-5-4-6-21(25)2)19-27(32)30-16-14-29(15-17-30)26-18-23(28)11-10-22(26)3/h4-13,18H,14-17,19H2,1-3H3

Clave InChI

DQYOHIGCSHYECB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4C

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.